Rifamycin B methylpropylamide
CAS No.: 16784-10-4
Cat. No.: VC21361776
Molecular Formula: C43H58N2O13
Molecular Weight: 810.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16784-10-4 |
|---|---|
| Molecular Formula | C43H58N2O13 |
| Molecular Weight | 810.9 g/mol |
| IUPAC Name | [(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
| Standard InChI | InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+ |
| Standard InChI Key | RCRKUTFIUCSOQL-UCYGXLJSSA-N |
| Isomeric SMILES | CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
| SMILES | CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
| Canonical SMILES | CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Introduction
Chemical Properties and Structure
Rifamycin B methylpropylamide possesses distinctive chemical characteristics that contribute to its biological activity and pharmaceutical potential.
Physical and Chemical Properties
The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 16784-10-4 |
| Molecular Formula | C43H58N2O13 |
| Molecular Weight | 810.9 g/mol |
| Appearance | Yellow to orange-colored in solution |
| Solubility | Moderate solubility in alcohols and organic solvents |
| IUPAC Name | [(9E,19E,21E)-2,15,17,29-tetra... (partial) |
Structural Features
The naphthalene core connected to the aliphatic chain through an amide bridge (ansa structure) is preserved from rifamycin B, with the methylpropylamide group modifying the original carboxylic acid moiety. This modification appears to enhance the compound's efficacy against certain resistant bacterial strains.
Mechanism of Action
Rifamycin B methylpropylamide, like other members of the rifamycin family, exhibits a specific mechanism of action that targets bacterial transcription.
Molecular Target
The primary target of rifamycin B methylpropylamide is the bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for bacterial transcription, the process by which DNA is transcribed into RNA, an essential step in gene expression and protein synthesis.
Inhibition Process
The compound exerts its antibacterial effect by strongly binding to the RNAP, specifically to the β-subunit of the enzyme . This binding creates a stable complex that physically blocks the elongation of the nascent RNA chain, inhibiting the RNA synthesis pathway. The result is a disruption of essential cellular processes, leading to inhibition of bacterial growth and proliferation.
Selectivity and Resistance
Synthesis and Chemical Transformations
Understanding the synthesis and chemical behavior of rifamycin B methylpropylamide provides insights into its production and potential modifications.
Synthetic Pathways
The synthesis of rifamycin B methylpropylamide typically begins with rifamycin B, which is produced through fermentation using Amycolatopsis mediterranei . The conversion of rifamycin B to its methylpropylamide derivative involves amidation of the carboxylic acid group, requiring careful control of reaction conditions to preserve the integrity of the complex macrocyclic structure.
Chemical Reactions
Rifamycin B methylpropylamide can undergo various chemical transformations that affect its biological activity:
-
Oxidation reactions can lead to derivatives similar to rifamycin O
-
Hydrolysis reactions may yield compounds analogous to rifamycin S
-
Reduction processes can generate derivatives comparable to rifamycin SV
These transformations are particularly important because the network of rifamycin derivatives (SV, S, L, O, and B) represents a complex system of interrelated compounds with differing biological activities .
Biological Activity
Rifamycin B methylpropylamide demonstrates significant biological activities that make it valuable for research and potential clinical applications.
Antibacterial Spectrum
The compound exhibits broad-spectrum antibacterial activity, being effective against both Gram-positive and Gram-negative bacteria. It shows particular efficacy against Mycobacterium tuberculosis and other mycobacterial species, similar to other rifamycin derivatives . The methylpropylamide modification appears to enhance its effectiveness against certain bacterial strains that have developed resistance to conventional rifamycins.
Activity Against Resistant Strains
One of the most significant features of rifamycin B methylpropylamide is its enhanced activity against antibiotic-resistant bacterial strains. This property is particularly valuable given the growing global challenge of antimicrobial resistance, especially in tuberculosis treatment. Multidrug-resistant strains of Mycobacterium tuberculosis have emerged due to factors such as inadequate medical supervision, incorrect use, and inadequate patient compliance .
Pharmacological Properties
While detailed pharmacokinetic data specific to rifamycin B methylpropylamide is limited in the available research, it likely shares some properties with other rifamycin derivatives, potentially with modifications due to its structural differences. The methylpropylamide group may affect parameters such as absorption, distribution, and metabolism compared to the parent compound rifamycin B.
Applications in Research and Medicine
Rifamycin B methylpropylamide has several important applications in both research and potential medical contexts.
Research Applications
In research settings, rifamycin B methylpropylamide serves as:
-
A tool for studying bacterial RNA polymerase and transcription mechanisms
-
A model compound for understanding structure-activity relationships in rifamycin derivatives
-
A template for developing new antibiotics with improved properties against resistant strains
Comparison with Other Rifamycin Derivatives
Comparing rifamycin B methylpropylamide with other rifamycin derivatives provides context for understanding its unique properties and potential advantages.
| Derivative | Key Structural Features | Primary Applications | Distinguishing Properties |
|---|---|---|---|
| Rifamycin B methylpropylamide | Methylpropylamide modification | Research; potential for resistant infections | Enhanced activity against resistant strains |
| Rifampicin (Rifampin) | Piperazinyl-iminomethyl group | First-line tuberculosis treatment | Improved oral bioavailability |
| Rifabutin | Spiro-piperidyl group | HIV-associated mycobacterial infections | Activity against MAC infections |
| Rifapentine | Cyclopentyl group | Tuberculosis with less frequent dosing | Longer half-life than rifampicin |
| Rifamycin B | Carboxylic acid group | Precursor for derivatives | Limited oral bioavailability |
The unique methylpropylamide modification distinguishes rifamycin B methylpropylamide from other derivatives. While rifampicin remains the most clinically significant derivative, having been introduced to the market in 1968 and established as a first-line drug for tuberculosis treatment , rifamycin B methylpropylamide represents a valuable addition to the arsenal of potential antibiotics for resistant infections.
Current Research and Future Perspectives
Research on rifamycin B methylpropylamide continues to evolve, focusing on several key areas.
Ongoing Research
Current research efforts include:
-
Further characterization of activity against various antibiotic-resistant bacterial strains
-
Detailed structure-activity relationship studies to understand the impact of the methylpropylamide modification
-
Development of more efficient synthetic pathways
-
Exploration of additional modifications to enhance properties
Future Directions
The future of rifamycin B methylpropylamide research may include:
-
Development of new clinical antibiotics based on its structural scaffold
-
Investigation of combination therapies with other antibiotics to combat resistance
-
Exploration of novel applications beyond antibacterial activity
-
Improved formulations for potential clinical applications
Addressing Antimicrobial Resistance
As multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens continue to emerge , compounds like rifamycin B methylpropylamide become increasingly valuable in the pharmaceutical arsenal. Research into direct manipulation of rifamycin biosynthetic gene clusters also represents a promising approach to developing new derivatives that can overcome resistance mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume